molecular formula C11H15F2N3O2 B15260694 Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B15260694
M. Wt: 259.25 g/mol
InChI Key: KJSKSQNQHAHGGB-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both imidazole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme interactions, receptor binding, and cellular pathways.

    Medicine: The compound’s potential therapeutic properties are of great interest in medicinal chemistry.

    Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound’s effects on cellular pathways can result in various biological outcomes, such as apoptosis, cell proliferation, or immune response modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate include other imidazo[1,2-a]pyrazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H15F2N3O2

Molecular Weight

259.25 g/mol

IUPAC Name

propan-2-yl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C11H15F2N3O2/c1-6(2)18-11(17)9-8(10(12)13)15-7-5-14-3-4-16(7)9/h6,10,14H,3-5H2,1-2H3

InChI Key

KJSKSQNQHAHGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCNC2)C(F)F

Origin of Product

United States

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